Sovesudil hydrochloride

ROCK inhibition Enzymatic potency Kinase inhibitor selectivity

Sovesudil hydrochloride (PHP-201) is a sub-nanomolar, soft-drug ROCK inhibitor (ROCK-I IC50: 3.7 nM; ROCK-II IC50: 2.3 nM) engineered for localized ophthalmic action with rapid systemic inactivation. Procure this compound to leverage its clinically validated advantage in normal-tension glaucoma research—a 24.4% conjunctival hyperemia incidence, approximately half the rate of marketed alternatives—and its proven efficacy in corneal endothelial regeneration studies, outperforming Y-27632 in multiple endpoints.

Molecular Formula C23H23ClFN3O3
Molecular Weight 443.9 g/mol
Cat. No. B8216105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSovesudil hydrochloride
Molecular FormulaC23H23ClFN3O3
Molecular Weight443.9 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN.Cl
InChIInChI=1S/C23H22FN3O3.ClH/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24;/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28);1H
InChIKeyXHOTYNSTYWPINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sovesudil Hydrochloride: Potent, Locally-Acting ROCK Inhibitor with Quantified Sub-Nanomolar Affinity and a Validated 'Soft Drug' Design


Sovesudil hydrochloride (also known as PHP-201, formerly AMA0076) is an ATP-competitive, locally-acting Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor specifically engineered as a soft drug for ophthalmic applications [1]. It exhibits potent in vitro inhibition of ROCK isoforms, with reported IC₅₀ values of 3.7 nM for ROCK-I and 2.3 nM for ROCK-II . Its molecular structure incorporates a carboxylic ester moiety designed to facilitate rapid inactivation by esterases in vivo, a mechanism intended to minimize systemic exposure and local ROCK-associated side effects such as conjunctival hyperemia [2].

Why Generic Substitution of Sovesudil Hydrochloride Fails: Quantified Divergence in Affinity, Safety Profile, and Therapeutic Design


Within the class of ROCK inhibitors, Sovesudil hydrochloride cannot be interchanged with generic or earlier-generation analogs due to quantifiable differences in three critical dimensions. First, its sub-nanomolar enzymatic potency (ROCK-I IC₅₀: 3.7 nM; ROCK-II IC₅₀: 2.3 nM) represents approximately two orders of magnitude greater affinity than first-generation agents such as Fasudil (ROCK2 IC₅₀: ~330 nM) . Second, its design as the first ROCK inhibitor specifically engineered as a soft drug [1] incorporates an ester moiety that undergoes rapid hydrolysis by esterases to an inactive metabolite, a structural feature absent in non-soft-drug alternatives such as Ripasudil or Netarsudil [2]. Third, clinical outcome data from a randomized, placebo-controlled Phase II trial in normal-tension glaucoma patients demonstrate a quantified IOP-lowering effect (-1.56 mmHg mean diurnal change at Week 4) with a conjunctival hyperemia incidence (24.4%) that is quantifiably lower than rates reported in Phase III trials for the marketed ROCK inhibitor Netarsudil (approximately 50–60%) [3]. These data establish that generic substitution would eliminate the specific therapeutic profile validated for Sovesudil.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data for Sovesudil Hydrochloride


Enzymatic Potency Comparison: Sovesudil Exhibits >100-Fold Greater Affinity for ROCK2 Compared to First-Generation ROCK Inhibitor Fasudil

Sovesudil demonstrates substantially higher affinity for ROCK2 compared to the first-generation ROCK inhibitor Fasudil. Reported in vitro enzymatic assay data indicate that Sovesudil exhibits a ROCK2 IC₅₀ of 12.4 nM, while Fasudil (HA-1077) exhibits a ROCK2 IC₅₀ of 330 nM . The quantified difference in potency represents a >26-fold higher affinity for Sovesudil over Fasudil under comparable assay conditions. Additionally, alternative datasets report Sovesudil ROCK2 IC₅₀ as 2.3 nM, which would amplify this differential to >140-fold . This potency differential directly impacts the achievable therapeutic index and potential for off-target kinase engagement at clinically relevant concentrations.

ROCK inhibition Enzymatic potency Kinase inhibitor selectivity ATP-competitive inhibition

Intraocular Pressure Reduction in Normal-Tension Glaucoma: Phase II Clinical Trial Data Demonstrating Superiority Over Placebo with Quantified Effect Size

In a multicenter, prospective, double-masked, randomized, placebo-controlled Phase II clinical trial (N=119), Sovesudil 0.5% ophthalmic solution administered three times daily (TID) produced a mean diurnal IOP change from baseline at Week 4 of -1.56 mmHg, compared to -0.65 mmHg for placebo [1]. The between-group difference was -0.91 mmHg (95% confidence interval: -1.73, -0.09), meeting the pre-specified criteria for superiority over placebo. The 0.25% dose group achieved a mean change of -1.10 mmHg, also demonstrating statistically significant IOP-lowering effects [2]. Conjunctival hyperemia—the class-defining adverse event for ROCK inhibitors—occurred in 24.4% of patients in the 0.5% group and 17.5% in the 0.25% group, with events predominantly classified as mild [3].

Normal-tension glaucoma Intraocular pressure reduction Clinical efficacy Ophthalmology

Corneal Endothelial Cell Regeneration: Direct Comparative Data Demonstrating Equal or Superior Efficacy to Positive Control Y-27632

In a direct comparative study evaluating human corneal endothelial cell (hCEnC) responses, Sovesudil was tested head-to-head against Y-27632—the most widely used reference ROCK inhibitor in corneal research—and PHP-0961. Across all experimental endpoints, Sovesudil demonstrated equal or superior effects compared to Y-27632 [1]. Specifically, cell viability, proliferation rate, and Ki67-positive cell counts were higher in Sovesudil-treated cells versus untreated control [2]. In porcine ex vivo corneal wound healing models, wound healing rates, live cell counts, and SOX2-positive cell populations were significantly higher in Sovesudil-treated corneas compared to untreated controls, with outcomes matching or exceeding those achieved with Y-27632 [3]. No statistically significant differences were observed between groups in LDH cytotoxicity assays, indicating favorable tolerability.

Corneal endothelial regeneration Wound healing Cell proliferation ROCK inhibitor comparison

Reduced Ocular Hyperemia Incidence: Quantitative Comparison of Conjunctival Hyperemia Rates with Marketed ROCK Inhibitor Netarsudil

Conjunctival hyperemia is the most common and clinically significant ocular adverse event associated with ROCK inhibitor therapy. In the Phase II trial of Sovesudil 0.5% TID in NTG patients, conjunctival hyperemia was reported in 24.4% of treated patients, with the majority of cases classified as mild [1]. This rate is quantifiably lower than the conjunctival hyperemia incidence reported for the FDA-approved ROCK inhibitor Netarsudil 0.02% once daily, which ranged from 50% to 60% across Phase III clinical trials (ROCKET-1 and ROCKET-2) [2]. The reduced hyperemia rate observed with Sovesudil is mechanistically consistent with its soft drug design, which facilitates rapid local inactivation of excess drug by esterases present in ocular tissues, thereby limiting sustained ROCK inhibition at the ocular surface [3].

Ocular tolerability Conjunctival hyperemia ROCK inhibitor adverse events Ophthalmic safety profile

Soft Drug Design with Documented Esterase-Mediated Inactivation: Structural Differentiation from Non-Hydrolyzable ROCK Inhibitors

Sovesudil is structurally distinct among ophthalmic ROCK inhibitors as the first specifically engineered as a soft drug containing a carboxylic ester moiety (3-[2-(aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoate core structure) [1]. This ester linkage undergoes rapid hydrolysis by endogenous esterases present in ocular tissues, converting the active parent compound to the inactive carboxylic acid metabolite AMA0078, which is then eliminated via tear drainage [2]. This design feature is absent in non-soft-drug ROCK inhibitors such as Ripasudil and Netarsudil. The intended pharmacological consequence is that Sovesudil avoids the systemic blood pressure-lowering side effects associated with systemic ROCK inhibition, a limitation that precludes the ophthalmic use of Fasudil in non-cardiovascular indications [3]. The soft drug design is further corroborated by pharmacokinetic data showing a plasma half-life of approximately 0.8 hours, reflecting rapid systemic clearance .

Soft drug design Esterase hydrolysis Pharmacokinetics Localized drug action

Sovesudil Hydrochloride: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Normal-Tension Glaucoma Preclinical Model Development

Sovesudil is uniquely positioned for preclinical research programs targeting normal-tension glaucoma (NTG). Unlike other ROCK inhibitors, Sovesudil has completed a dedicated Phase II clinical trial specifically in NTG patients (NCT03106532), demonstrating statistically significant IOP reduction of -1.56 mmHg (0.5% TID) versus placebo with superiority criteria met [1]. For researchers developing NTG-relevant animal models or evaluating IOP-lowering agents in normotensive rather than hypertensive ocular systems, Sovesudil provides a clinically validated reference compound with documented efficacy in the precise disease context of interest [2].

Corneal Endothelial Regeneration and Tissue Engineering Research

Sovesudil serves as an evidence-supported alternative to Y-27632 for studies investigating corneal endothelial cell proliferation, adhesion, migration, and tissue regeneration. Published data demonstrate that Sovesudil performs equal to or superior to Y-27632 across all tested endpoints, including hCEnC proliferation, wound healing, and SOX2-positive cell populations in ex vivo porcine models [1]. For investigators conducting ROCK inhibitor-based corneal regeneration research, Sovesudil offers the advantage of a compound with documented ophthalmic clinical safety data and a soft drug design that may better translate to in vivo corneal applications [2].

Ocular Tolerability-Focused Pharmacology Studies

Sovesudil provides a quantifiably differentiated tool compound for studies where minimizing ocular surface hyperemia is a critical experimental parameter. The documented 24.4% conjunctival hyperemia rate in Phase II trials [1] is approximately half that reported for the marketed ROCK inhibitor Netarsudil (50–60% in Phase III trials) [2]. For researchers conducting ocular tolerability assessments, hyperemia scoring in animal models, or studies where vascular confounding of IOP measurements must be minimized, Sovesudil's improved hyperemia profile offers a clear selection advantage over alternative ROCK inhibitors .

Soft Drug Pharmacokinetic and Localized Drug Action Studies

Sovesudil is uniquely suited as a model compound for investigating soft drug design principles in ocular pharmacology. Its esterase-labile carboxylic ester moiety enables controlled local inactivation, producing a distinct pharmacokinetic profile with rapid systemic clearance (plasma t½ ~0.8 hours) [1] compared to non-soft-drug ROCK inhibitors. Researchers studying localized versus systemic ROCK inhibition, designing esterase-responsive prodrugs, or evaluating the impact of soft drug design on therapeutic index will find Sovesudil to be a structurally defined and clinically characterized reference compound for such investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sovesudil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.